1-(1-Benzofuran-2-yl)cyclopropan-1-amine
Description
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFUGNDCWNGZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Benzofuran-2-yl)cyclopropan-1-amine is an organic compound characterized by a unique structure that combines a benzofuran moiety with a cyclopropane amine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with neurotransmitter receptors and possible therapeutic applications.
- Molecular Formula : C12H13N
- Molecular Weight : Approximately 185.24 g/mol
- Purity : Typically reported at around 95%
The compound's reactivity is attributed to its functional groups, which may facilitate various biological interactions and applications in drug development.
Neurotransmitter Receptor Interactions
Preliminary studies indicate that this compound may interact with several neurotransmitter receptors, suggesting a potential role in modulating neurological functions. These interactions could be pivotal for developing treatments for conditions such as depression or anxiety.
Anticancer Potential
Research has highlighted the anticancer properties of compounds structurally related to this compound. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Studies :
- Neuropharmacological Effects :
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds similar to this compound, highlighting their unique features and biological activities:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Aminobenzofuran | Benzofuran with an amino group at the 2-position | Primarily studied for its role in organic synthesis |
| 3-(Benzofuran-2-yl)propanoic acid | Benzofuran linked to a propanoic acid | Explored for anti-inflammatory properties |
| N,N-Dimethylbenzofuran amine | Benzofuran substituted with dimethyl amine | Enhanced lipophilicity; studied for CNS activity |
The unique cyclopropane structure combined with the benzofuran moiety in this compound may impart distinct pharmacological properties compared to these similar compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopropanamine core with a benzofuran moiety, which contributes to its diverse reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 173.21 g/mol. The presence of the benzofuran structure enhances its lipophilicity, making it a suitable candidate for various biological applications.
Medicinal Chemistry
Potential Therapeutic Uses:
1-(1-Benzofuran-2-yl)cyclopropan-1-amine has been investigated for its potential as an antidepressant and anxiolytic agent. The benzofuran structure is known to interact with serotonin receptors, which play a crucial role in mood regulation.
- Case Study: A study demonstrated that derivatives of benzofuran compounds exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant properties .
Mechanism of Action:
The compound may act by modulating neurotransmitter systems, particularly by enhancing serotonergic activity. This mechanism is critical in developing new treatments for mood disorders.
Chemical Synthesis
Building Block for Complex Molecules:
Due to its unique structure, this compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds.
- Synthesis Example: It can be used in the synthesis of novel pharmacological agents through various coupling reactions .
Reactivity:
The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to various derivatives that may possess different biological activities.
Material Science
Development of Functional Materials:
Research indicates that compounds like this compound can be utilized in the creation of functional materials, including sensors and electronic devices.
- Application Insight: The unique electronic properties imparted by the benzofuran moiety make it suitable for applications in organic electronics .
Comparison with Similar Compounds
Structural Analogues with Benzofuran/Benzothiazole Moieties
Key Observations :
- Benzofuran Core: All compounds share the benzofuran group, which contributes to π-π interactions in biological systems.
- Activity Differences : While 2-MAPB exhibits psychoactive properties, benzofuran-benzothiazole hybrids (e.g., compound 3a-3j) show moderate antimicrobial activity, suggesting substituent-dependent biological targeting .
Cyclopropanamine Derivatives with Aryl Substitutions
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) and fluorine alter electronic properties and binding affinities. For instance, fluorinated derivatives are often explored for CNS targets due to enhanced bioavailability .
- Salt Forms : Hydrochloride salts (e.g., in benzoxazole derivatives) improve aqueous solubility, a critical factor in drug formulation .
Preparation Methods
One of the primary synthetic strategies involves the cyclopropanation of a benzofuran precursor, typically at the 2-position, followed by introduction of the amine group on the cyclopropane ring.
Cyclopropanation Step : This is commonly achieved by the reaction of benzofuran-2-yl derivatives with cyclopropanone surrogates or diazo compounds under catalytic conditions. For example, stabilized phosphorus ylides can react with 1-sulfonylcyclopropanols to form alkylidenecyclopropanes, which can then undergo aza-Michael reactions to introduce amino groups with high stereocontrol.
Amination Step : The nucleophilic amination of the cyclopropane ring is typically performed under mild conditions to preserve the cyclopropane ring strain and avoid ring-opening. This can be done via aza-Michael addition or direct amination using amine nucleophiles.
- The method reported by Jung and Lindsay (2025) demonstrates a telescopic aza-Michael reaction on alkylidenecyclopropanes derived from cyclopropanone surrogates, yielding optically active cyclopropane β-amino acid derivatives with complete diastereocontrol favoring trans products.
- This approach is amenable to rapid synthesis and allows for the production of highly enantioenriched amine derivatives, which is critical for pharmaceutical applications.
One-Pot Synthesis via Acylation and Cyclization
Another sophisticated method involves a one-pot synthesis approach where acylation of a suitable benzofuran-based intermediate is followed by cyclization and amination steps without isolation of intermediates.
-
- Acylation of a hydrazinoquinazoline or related precursor with cyclopropane carbonyl chloride in acetic acid, in the presence of sodium acetate, yields a hydrazide intermediate.
- This intermediate undergoes heterocyclization upon reflux and subsequent acid treatment to form the desired amine-containing heterocycle.
- The reaction conditions include removal of water by Dean–Stark apparatus and controlled pH precipitation to isolate the product.
-
- High yields (up to 98%)
- Avoidance of isolating unstable intermediates
- Flexibility to modify acyl halides in situ for diverse derivatives
- The study demonstrates the successful synthesis of cyclopropane-containing amine derivatives using this method, highlighting its efficiency and scalability.
- Modifications of the method allow for the preparation of a broad range of substituted analogs, which can be crystallized from methanol or propan-2-ol for purification.
Preparation via Carbonate Intermediates and Amine Substitution
A third approach involves the preparation of benzofuran derivatives functionalized with carbonate groups, which are then reacted with amines to introduce the cyclopropan-1-amine moiety.
-
- Treatment of benzofuran alcohol derivatives with chloroformates yields carbonate intermediates.
- These carbonates are then reacted with suitable amines (R1R2NH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) in the presence of bases like sodium hydride or potassium carbonate.
- This method allows for selective substitution and installation of the amine group on the cyclopropane ring.
-
- Solvents: DMF, dichloromethane, toluene
- Bases: Pyridine, sodium hydride, potassium carbonate
- This approach is versatile for synthesizing various benzofuran-amine derivatives, including those with cyclopropane rings, under mild conditions.
- The method benefits from well-established carbonate chemistry and allows for good control over substitution patterns.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Yield (%) | Stereocontrol | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclopropanation + Amination | Cyclopropanone surrogates + aza-Michael | High (not specified) | Complete diastereocontrol (trans) | Rapid, enantioselective synthesis | Requires specialized reagents |
| One-Pot Acylation + Cyclization | Acylation with cyclopropane carbonyl chloride, reflux, acid treatment | Up to 98% | Moderate to high | High yield, no intermediate isolation | Limited by acyl chloride availability |
| Carbonate Intermediate + Amine | Carbonate formation + amine substitution | Moderate to high | Not specified | Versatile, mild conditions | Multi-step, requires base handling |
Summary of Research Insights
The cyclopropanone surrogate method provides a modern, stereoselective route to 1-(1-Benzofuran-2-yl)cyclopropan-1-amine derivatives, useful for producing optically active compounds relevant in drug design.
The one-pot acylation and cyclization method is efficient for synthesizing related cyclopropane amines with high yields and scalability, suitable for diverse substitution patterns.
The carbonate intermediate method offers a classical approach leveraging carbonate chemistry and nucleophilic substitution to install amine groups on benzofuran-cyclopropane frameworks.
Each method has distinct advantages and can be selected based on the desired stereochemical outcome, substrate availability, and synthetic scale.
Q & A
Q. Methodological Guidance
- NMR Spectroscopy : Use ¹H-¹³C HSQC and HMBC to resolve overlapping signals from the benzofuran and cyclopropane rings. For example, the cyclopropane protons appear as distinct multiplets at δ 1.2–1.5 ppm, while benzofuran aromatic protons resonate at δ 6.8–7.4 ppm .
- Mass Spectrometry : High-resolution LC-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1) and detects impurities (<0.5%) .
- X-ray Crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry .
How do substituents on the benzofuran moiety influence biological activity?
Advanced Mechanistic Analysis
Modifications at the benzofuran 5-position significantly alter receptor binding:
- Electron-withdrawing groups (e.g., -NO₂): Reduce affinity for serotonin receptors (5-HT₂A IC₅₀ > 1 μM) .
- Electron-donating groups (e.g., -OCH₃): Enhance binding (5-HT₂A IC₅₀ ~0.2 μM) due to improved π-π stacking .
Case Study :
| Substituent | 5-HT₂A IC₅₀ (μM) | logD (pH 7.4) |
|---|---|---|
| -H | 0.5 | 2.5 |
| -OCH₃ | 0.2 | 2.8 |
| -Cl | 1.1 | 3.0 |
| Data adapted from benzofuran analogs in . |
What computational methods predict the compound’s binding affinity with neurological targets?
Q. Advanced Methodological Approach
- Molecular Docking : Use AutoDock Vina with crystal structures of 5-HT₂A receptors (PDB: 6WGT) to model interactions. The cyclopropane amine forms hydrogen bonds with Ser159 and Tyr370 residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
- QSAR Models : Train models using descriptors like polar surface area (PSA) and Hammett constants to predict activity across receptor subtypes .
What are the challenges in achieving enantiomeric purity, and which chiral catalysts are effective?
Advanced Synthesis Focus
The cyclopropane ring’s stereochemistry is critical for pharmacological specificity. Challenges include:
- Racemization : Occurs under acidic conditions during workup. Mitigate by using non-polar solvents (e.g., hexane) .
- Catalysts :
- Ru(II)-BINAP : Achieves >90% enantiomeric excess (ee) in asymmetric hydrogenation .
- Chiral Oxazaborolidines : Promote enantioselective cyclopropanation (ee ~85%) .
How do conflicting bioactivity data from different studies arise, and how can they be resolved?
Data Contradiction Analysis
Discrepancies often stem from:
- Assay Conditions : Varying pH or temperature alters ionization states (e.g., amine protonation reduces membrane permeability). Standardize assays at pH 7.4 and 37°C .
- Impurity Effects : Trace solvents (e.g., DMSO) in stock solutions may inhibit enzymes. Use LC-MS to verify compound purity (>98%) .
- Receptor Heterogeneity : 5-HT₂A isoforms in different cell lines (e.g., HEK293 vs. CHO) yield divergent IC₅₀ values. Validate using isoform-specific knockdown models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
